

A Comparative Guide to Aficamten and Mavacamten for Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **aficamten** and mavacamten, two novel cardiac myosin inhibitors for the treatment of hypertrophic cardiomyopathy (HCM). It delves into their mechanisms of action, clinical trial data, and safety profiles, supported by experimental data and visualizations to aid in research and development efforts.

Introduction

Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to significant symptoms and adverse cardiovascular events.[1][2] The underlying pathophysiology involves hypercontractility of the cardiac sarcomere.[1][3] **Aficamten** and mavacamten are first-in-class cardiac myosin inhibitors that directly target this hypercontractility, offering a disease-specific therapeutic approach.[4][5] While both drugs share a common target, they exhibit distinct pharmacological properties that influence their clinical application and safety profiles.

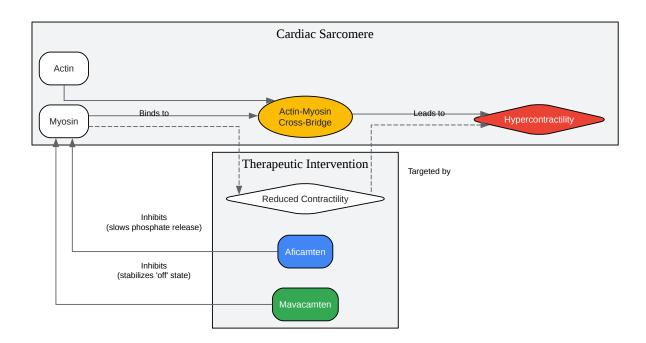
Mechanism of Action

Both **aficamten** and mavacamten are allosteric inhibitors of cardiac myosin, reducing the number of actin-myosin cross-bridges and thereby decreasing excessive contractility.[4][6] However, they bind to different allosteric sites on the myosin heavy chain.[3][4]



Mavacamten stabilizes the "off" state of the myosin head, making fewer heads available to bind to actin.[4][6] This reduces the power-generating capacity of the sarcomere.

Aficamten also binds to the myosin head but at a distinct site from mavacamten.[3][4] It works by slowing the release of phosphate from the myosin head, which in turn reduces the rate of cross-bridge cycling and force production.[4][7]



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Caption: Mechanism of action of **Aficamten** and Mavacamten on the cardiac sarcomere.

Clinical Efficacy

The clinical development of both **aficamten** and mavacamten has been marked by pivotal Phase 3 clinical trials: SEQUOIA-HCM for **aficamten** and EXPLORER-HCM and VALOR-HCM



for mavacamten. These trials have demonstrated the efficacy of both agents in improving key clinical endpoints in patients with obstructive HCM.

Quantitative Efficacy Data

Efficacy Endpoint	Aficamten (SEQUOIA-HCM)	Mavacamten (EXPLORER-HCM)	Mavacamten (VALOR-HCM)
Change in pVO2 (mL/kg/min)	1.74 (vs. placebo)[8] [9]	1.4 (vs. placebo)[10] [11]	Not the primary endpoint
Change in Post- Exercise LVOT Gradient (mmHg)	-50.8 (indirect comparison)[12]	-47 (vs. placebo)[11]	-45.2 (vs. placebo)[13]
Change in Resting LVOT Gradient (mmHg)	Majority of patients achieved <30 mmHg[8]	-42.44 (vs. placebo) [14]	-36 (vs. placebo)[13]
Improvement in NYHA Functional Class (≥1 class)	Statistically significant improvement[9]	65% (vs. 31% with placebo)[10]	63% (vs. 21% with placebo)[13]
Change in KCCQ-	Statistically significant improvement[9]	+9.1 (vs. placebo)[10]	10.4 (vs. placebo)[13]

Safety Profile

The safety profiles of **aficamten** and mavacamten are a critical consideration in their clinical use, with a particular focus on the risk of reducing left ventricular ejection fraction (LVEF).

Quantitative Safety Data



Safety Endpoint	Aficamten (SEQUOIA-HCM)	Mavacamten (EXPLORER-HCM)	Mavacamten (VALOR-HCM)
Incidence of LVEF <50%	4.9% (led to dose reduction)[15][16]	8.7% (led to treatment interruption in some) [17]	13.9% (led to dose reduction or discontinuation)[18]
Serious Adverse Events	5.6% (vs. 9.3% with placebo)[8][15]	Similar to placebo[19]	No severe adverse events noted[20]
Treatment Interruptions due to low LVEF	None reported[8]	7 patients (reversible) [21]	2 patients with temporary stop[20]
New-onset Atrial Fibrillation	2.4% (4.9 per 100 patient-years)[22]	Numerically higher than placebo[23]	10.2% (4.55 per 100 patient-years)[18]

Experimental Protocols SEQUOIA-HCM (Aficamten)

- Study Design: A Phase 3, randomized, placebo-controlled, double-blind, multi-center trial.
 [24][25]
- Patient Population: Adults with symptomatic obstructive HCM.[24]
- Intervention: Aficamten (starting at 5 mg, titrated up to 20 mg) or placebo administered orally once daily for 24 weeks.[24][26] Dose adjustments were based on echocardiography results.[26]
- Primary Endpoint: Change in peak oxygen uptake (pVO2) measured by cardiopulmonary exercise testing (CPET) from baseline to week 24.[24][25]
- Secondary Endpoints: Included changes in Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS), NYHA functional class, and LVOT gradient.[9]

EXPLORER-HCM (Mavacamten)

• Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[19]

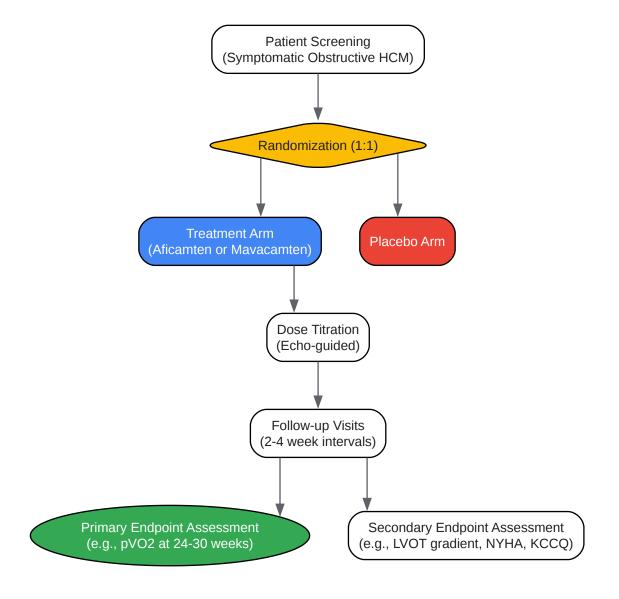


- Patient Population: 251 patients with symptomatic (NYHA Class II or III) obstructive HCM with an LVOT gradient ≥50 mm Hg.[27]
- Intervention: Mavacamten (starting at 5 mg) or placebo orally once daily for 30 weeks.[19]
- Primary Endpoint: A composite functional endpoint defined by either a ≥1.5 mL/kg/min improvement in pVO2 plus an improvement of at least one NYHA functional class, or a ≥3.0 mL/kg/min improvement in pVO2 with no worsening in NYHA class.[10][27]
- Secondary Endpoints: Included changes in post-exercise LVOT peak gradient, NYHA class, and KCCQ-CSS.[27]

VALOR-HCM (Mavacamten)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial. [28]
- Patient Population: 112 adults with symptomatic obstructive HCM who were eligible for septal reduction therapy (SRT).[20]
- Intervention: Mavacamten or placebo for 16 weeks, with a subsequent blinded crossover.[13]
- Primary Endpoint: The proportion of patients who either proceeded with SRT or remained eligible for SRT at week 16.[20]
- Secondary Endpoints: Included changes in post-exercise LVOT gradient, NYHA class, KCCQ score, and cardiac biomarkers.[20]





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Caption: Generalized experimental workflow for pivotal clinical trials of cardiac myosin inhibitors.

Comparative Analysis

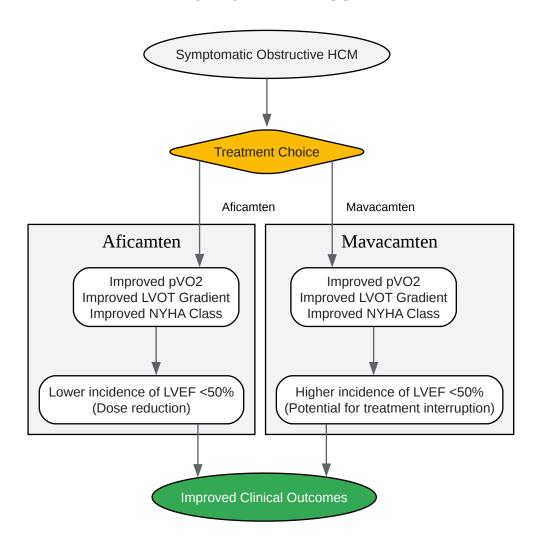
While direct head-to-head trials are lacking, indirect comparisons and network meta-analyses suggest both **aficamten** and mavacamten are highly effective in improving hemodynamic and functional parameters in patients with obstructive HCM.[12][29]

• Efficacy: Both drugs demonstrate significant improvements in exercise capacity, symptoms, and LVOT obstruction. Some analyses suggest **aficamten** may have a numerically greater



effect on pVO2, though the difference in indirect comparisons was not statistically significant. [9][12]

- Safety: The incidence of LVEF reduction appears to be a key differentiator. While both drugs carry this risk, early data suggests a potentially lower incidence of significant LVEF reduction with aficamten, often managed by dose reduction rather than treatment interruption.[15][16]
 [23] Mavacamten has a boxed warning regarding the risk of heart failure due to systolic dysfunction.[6]
- Pharmacokinetics: Aficamten has a shorter half-life, which may allow for more rapid dose adjustments and reversal of effects if needed.[23] Mavacamten's metabolism via CYP2C19 and CYP3A4 can lead to more drug-drug interactions.[2]



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- To cite this document: BenchChem. [A Comparative Guide to Aficamten and Mavacamten for Hypertrophic Cardiomyopathy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198243#aficamten-versus-mavacamten-for-hypertrophic-cardiomyopathy]

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